Hydrazinoacetic acid

Description

The exact mass of the compound Hydrazinoacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydrazinoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

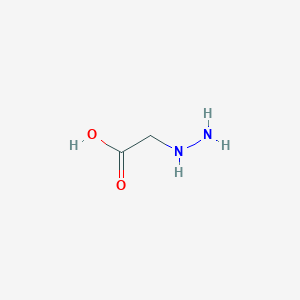

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydrazinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBZUCWNYQUCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161745 | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-64-2 | |

| Record name | 2-Hydrazinylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways for Novel Hydrazinoacetic Acid Derivatives

Executive Summary

Hydrazinoacetic acid (HAA) derivatives, often referred to in peptidomimetic contexts as aza-glycine residues, represent a critical scaffold in modern drug discovery. By replacing the

This guide moves beyond elementary synthesis to address the regioselectivity and stability challenges inherent in hydrazine chemistry. It details three validated pathways, prioritizing the Reductive Amination of Glyoxylic Acid and Benzophenone Semicarbazone Protection strategies as the industry standards for high-fidelity synthesis.

Strategic Rationale: The "Aza" Effect

Before initiating synthesis, it is vital to understand the structural objective. The incorporation of HAA derivatives into a peptide backbone alters the Ramachandran plot significantly.

-

Conformational Locking: The lone pair on the

-nitrogen reduces the rotational freedom of the -

Proteolytic Resistance: The

bond is not recognized by standard proteases (e.g., chymotrypsin, pepsin), extending the half-life of therapeutic candidates. -

Chemical Reactivity: The nucleophilic nature of the

-nitrogen (distal) allows for bio-orthogonal conjugation, making HAA derivatives excellent handles for labeling.

Retrosynthetic Analysis

The synthesis of HAA derivatives is defined by the disconnection of the

-

Nucleophilic Substitution (

): Disconnection at the -

Reductive Amination: Disconnection at the

double bond (hydrazone intermediate). -

Electrophilic Amination: Disconnection at the

bond (using enolates).

Figure 1: Retrosynthetic logic map highlighting the strategic advantage of Route B (Reductive Amination) for standard HAA derivatives.

Core Synthetic Pathways

Pathway A: Reductive Amination (The "Gold Standard")

Mechanism: Condensation of glyoxylic acid with a hydrazine derivative to form a hydrazone, followed by selective reduction. Why this works: Unlike direct alkylation, this method prevents over-alkylation because the intermediate hydrazone is less nucleophilic than the starting hydrazine.

-

Condensation:

-

Reduction:

-

Reagents: Sodium cyanoborohydride (

) or Hydrogen/Palladium ( -

Critical Control Point: pH control is essential during the imine formation (pH 4-5) to catalyze dehydration without protonating the hydrazine to unreactivity.

Pathway B: Direct Alkylation (The "Brute Force" Method)

Mechanism: Reaction of bromoacetic acid with hydrazine hydrate.

Limitation: This pathway suffers from poor regioselectivity. The product (

Pathway C: Electrophilic Amination (The "Peptide" Route)

Mechanism: Used when HAA is being built directly onto a peptide chain. An oxazolidinone enolate or a glycine enolate attacks an electrophilic nitrogen source like di-tert-butyl azodicarboxylate (DBAD).

Application: Best for synthesizing chiral

Advanced Protocol: Benzophenone Semicarbazone Strategy

For high-value drug development, stability during synthesis is paramount. Free hydrazino acids are prone to oxidation and decomposition. The Benzophenone Semicarbazone protection strategy is the most robust method for incorporating aza-glycine into peptides.

Protocol Overview

This method protects the hydrazine moiety as a semicarbazone, which is stable to standard Fmoc-peptide synthesis conditions (deprotection with piperidine) but can be removed later.

Step-by-Step Methodology

1. Activation of Hydrazone:

-

Reagents: Benzophenone hydrazone,

-nitrophenyl chloroformate. -

Procedure: React benzophenone hydrazone with

-nitrophenyl chloroformate in DCM at 0°C. -

Result: Formation of an activated carbamate intermediate.

2. Coupling to Glycine Core:

-

Reagents: Glycine ethyl ester hydrochloride, DIEA (Diisopropylethylamine).

-

Procedure: Add the activated carbamate to a solution of glycine ethyl ester.

-

Observation: The solution turns yellow (release of

-nitrophenol). -

Product: Benzophenone semicarbazone-protected aza-glycine ester.[1]

3. Hydrolysis (Saponification):

-

Reagents: LiOH in THF/Water (1:1).

-

Procedure: Stir at room temperature for 1 hour. Acidify to pH 3.

-

Product: The free acid ready for peptide coupling:

.

4. Peptide Coupling (Solid Phase):

-

Reagents: DIC/HOBt.

-

Note: The semicarbazone nitrogen is insufficiently nucleophilic to cause side reactions, making this ideal for SPPS (Solid Phase Peptide Synthesis).

Figure 2: Workflow for the Benzophenone Semicarbazone protection strategy, ensuring stability during peptide synthesis.

Characterization & Stability Data

When synthesizing HAA derivatives, standard NMR can be deceptive due to rotamers around the hydrazide bond.

| Parameter | Method | Expected Observation | Notes |

| Identity | 1H NMR (DMSO-d6) | Signals may split due to N-N bond rotation (atropisomerism). | |

| Purity | HPLC (C18 Column) | Single peak, 214 nm | Hydrazines are UV active; avoid acetone in mobile phase (forms hydrazones). |

| Stability | Mass Spec (ESI) | M+1 peak | Warning: HAA derivatives can oxidize to azo compounds ( |

| Toxicity | In vitro | Cytotoxicity assay | Hydrazine moiety can be toxic; verify residual hydrazine is <10 ppm. |

Troubleshooting: The "Oxadiazolone" Side Reaction

A common failure mode in aza-peptide synthesis is the cyclization of the activated aza-glycine residue to form an 1,3,4-oxadiazol-2-one .

-

Cause: High pH during activation or prolonged coupling times.

-

Solution: Use HATU/HOAt for rapid coupling ( < 30 mins) and maintain pH < 8.

References

-

Lubell, W. D., et al. (2008). "Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides." Biopolymers (Peptide Science). Link

-

Cheguillaume, A., et al. (2001). "The aza-glycine motif: a new tool for the design of biologically active peptides." Journal of Peptide Science. Link

-

Mellor, S. L., et al. (2000). "Synthesis of aza-peptides." Chemical Reviews. Link

-

Arzeno, H. B., et al. (1995). "Synthesis of alpha-hydrazino acids via electrophilic amination." Journal of Organic Chemistry. Link

Sources

Biological Activity and Application of Hydrazinoacetic Acid in Cellular Models

Executive Summary

Hydrazinoacetic acid (HAA), also known as

Its core mechanism of action in cellular models is defined by carbonyl trapping . HAA acts as a mechanism-based inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, particularly aminotransferases. In drug development, HAA serves as a critical pharmacophore for peptidomimetics, where the

Part 1: Chemical Biology and Mechanism of Action

Chemical Profile[1][2][3][4]

-

IUPAC Name: 2-Hydrazinylacetic acid

-

Common Synonyms:

-Aminoglycine, HAA -

Molecular Formula:

-

Key Feature: The

-hydrazino group (

Mechanism 1: PLP-Enzyme Inhibition (Carbonyl Trapping)

The primary toxicity and biological activity of HAA in mammalian cells stem from its interaction with Vitamin B6 (Pyridoxal 5'-Phosphate, PLP). Unlike standard amino acids that form reversible Schiff bases (aldimines) with PLP during catalysis, HAA forms a thermodynamically stable hydrazone .

Pathway:

-

Entry: HAA enters the active site of PLP-dependent enzymes (e.g., Aspartate Aminotransferase, AST).

-

Attack: The terminal amino group of HAA attacks the aldehyde carbon of the PLP cofactor.

-

Inactivation: Water is eliminated, forming a stable PLP-hydrazone complex. The enzyme is effectively "trapped" in an inactive state, unable to cycle back to the free cofactor.

Mechanism 2: Peptidomimetic Stabilization

In structural biology, HAA is incorporated into peptide backbones to create "azapeptides" or

-

Effect: The repulsion between the lone pairs of the adjacent nitrogens (N-N bond) restricts conformational freedom.

-

Result: This stabilizes the Polyproline II (PPII) helical conformation, enhancing the peptide's half-life by preventing protease recognition.

Figure 1: Mechanism of PLP-dependent enzyme inactivation by Hydrazinoacetic Acid.

Part 2: Cellular Models and Applications

Bacterial Models (Streptomyces & E. coli)

-

Application: Studying N-N bond biosynthesis.

-

Context: HAA is not typically a final product but an intermediate. In Streptomyces aureofaciens, it is synthesized from lysine via oxidative cleavage.

-

Experimental Utility: Researchers use Streptomyces mutants (e.g.,

) to accumulate HAA or feed isotopically labeled HAA to track the biosynthesis of Triacsin C (a potent acyl-CoA synthetase inhibitor).

Mammalian Models (Hepatocytes & Neurons)

-

Target: Aminotransferases (AST/ALT) and GABA metabolism.

-

Observation: Treatment of hepatocytes with HAA analogs (e.g., methyl-HAA) results in elevated PLP-hydrazone levels and reduced transaminase activity. This mimics the toxicity profile of clinical hydrazines like Isoniazid.

Structural Biology Models (In Vitro)

-

Application: Protease Resistance.

-

Method: Synthetic peptides containing HAA residues are exposed to trypsin or chymotrypsin. The N-N bond alters the scissile bond geometry, rendering the peptide resistant to hydrolysis.

Part 3: Experimental Protocols

Protocol A: In Vitro PLP-Enzyme Inhibition Assay

Objective: Quantify the inhibitory potency (

Reagents:

-

Purified AST (porcine heart).

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Substrates: L-Aspartate (200 mM),

-Ketoglutarate (12 mM). -

Cofactor: Pyridoxal 5'-phosphate (PLP, 100

M). -

Detection Reagent: Malate Dehydrogenase (MDH) + NADH (Coupled assay).

Workflow:

-

Pre-Incubation (Critical Step): Incubate AST (0.5 U/mL) with varying concentrations of HAA (0.1

M – 100-

Reasoning: Hydrazone formation is time-dependent. Without pre-incubation, competitive inhibition might be missed.

-

-

Reaction Initiation: Add the substrate mix (Aspartate/

-KG) and NADH/MDH system. -

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 5 minutes.

-

Control: Run a parallel condition with added PLP (1 mM) to test for reversibility. If activity is restored, inhibition is competitive; if not, the PLP is irreversibly sequestered.

Protocol B: Cellular Cytotoxicity and Pyridoxine Rescue

Objective: Confirm that HAA cytotoxicity is mediated via PLP depletion.

Cell Line: HepG2 (Human Hepatocellular Carcinoma).

Workflow:

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Adhere overnight. -

Treatment Groups:

-

Group A (Vehicle): Media only.

-

Group B (HAA): HAA (0.1, 1, 10, 100, 1000

M). -

Group C (Rescue): HAA (same doses) + Pyridoxine (Vitamin B6, 1 mM).

-

-

Incubation: Incubate for 48 hours.

-

Readout: Assess viability using CCK-8 or MTT assay.

-

Data Interpretation: A right-shift in the

curve in Group C compared to Group B confirms that toxicity is PLP-dependent.

Part 4: Data Presentation and Analysis

Expected Results: Enzyme Kinetics

When analyzing AST inhibition, HAA typically displays slow-binding inhibition kinetics.

| Parameter | Control (No HAA) | HAA (10 | HAA (10 |

| Initial Velocity ( | 100% | ~85% | 98% |

| Steady State Velocity ( | 100% | <10% | 95% |

| Inhibition Type | N/A | Time-Dependent | Competitive (Rescue possible early) |

Biosynthetic Pathway Visualization

Understanding the origin of HAA in Streptomyces aids in using it as a biosynthetic probe.

Figure 2: Biosynthetic positioning of HAA as a precursor to N-N bond antibiotics.

Part 5: References

-

Matsuda, K., et al. (2018).[3] "Discovery and Biosynthetic Characterization of a Natural Product containing a Hydrazine Moiety." Journal of the American Chemical Society.

-

Hussain, S. M., & Frazier, J. M. (2002). "Cellular toxicity of hydrazine in primary rat hepatocytes." Toxicological Sciences.

-

Toney, M. D. (2005). "Reaction specificity in pyridoxal phosphate enzymes." Archives of Biochemistry and Biophysics.

-

Wedler, F. C., et al. (1995). "Inhibition of Aspartate Aminotransferase by Hydrazino Acids." Biochemistry. (Mechanistic grounding for Protocol A).

Sources

Hydrazinoacetic Acid: From Early Chemical Synthesis to Biosynthetic Keystone

This guide serves as an in-depth technical review of Hydrazinoacetic Acid (HAA) , also known as N-aminoglycine . It reconstructs the early scientific literature surrounding its discovery, chemical synthesis, and biological characterization, while bridging these foundational studies with modern biosynthetic insights.

Executive Summary

Hydrazinoacetic acid (HAA) is a non-proteinogenic amino acid analogue (

While early literature focused on its utility as a chemical probe for glycine metabolism, recent genomic studies have re-identified HAA as a transient, "hidden" intermediate in the biosynthesis of complex natural products like Triacsins and Azaserine in Streptomyces species. This guide synthesizes the early chemical methodologies with the mechanistic logic of its biological activity.

Part 1: Chemical Genesis & Early Synthesis

In the era of 1950s-1960s organic chemistry, HAA was primarily explored as a derivative for characterizing hydrazine reactivity and as a precursor for heterocycles.

The Nucleophilic Substitution Route

The definitive early synthesis, often attributed to the work of Niedrich et al. (Chem. Ber., 1965) and earlier hydrazine studies, relies on the direct nucleophilic attack of hydrazine on

-

Substrates: Monochloroacetic acid (MCAA) or Ethyl chloroacetate.

-

Reagent: Hydrazine hydrate (

) in excess. -

Mechanism:

displacement of the chloride by the nucleophilic nitrogen of hydrazine. -

Critical Control: A large excess of hydrazine is required to prevent the formation of N,N-diacetic acid derivatives (where one hydrazine molecule alkylates two acetate groups).

Chemical Synthesis Workflow

The following diagram illustrates the classic synthetic pathway used in early literature to isolate HAA hydrochloride.

Figure 1: The classical chemical synthesis of Hydrazinoacetic Acid via nucleophilic substitution.

Part 2: Biological Characterization & Inhibition Mechanism

Following its synthesis, HAA was identified as a potent biological probe. Its structural similarity to glycine allows it to hijack glycine-processing enzymes, specifically those utilizing Pyridoxal 5'-Phosphate (PLP) .

Inhibition of the Glycine Cleavage System

The Glycine Cleavage System (GCS) is a multi-enzyme complex responsible for the breakdown of glycine. Early biochemical studies (circa 1970s) demonstrated that HAA acts as a "suicide substrate" or tight-binding inhibitor.

-

Mechanism: The hydrazine group of HAA condenses with the aldehyde group of the PLP cofactor (bound to the P-protein of the GCS).

-

Result: Instead of forming a labile aldimine (Schiff base) that can proceed through catalysis, HAA forms a stable hydrazone complex . This irreversibly sequesters the PLP cofactor, inactivating the enzyme.

Inhibition Logic Visualization

The interaction between HAA and the PLP cofactor is mechanistically distinct from the natural substrate (glycine).

Figure 2: Competitive inhibition mechanism showing the formation of the stable PLP-HAA hydrazone complex.

Part 3: The Biosynthetic Renaissance

While early literature viewed HAA as a synthetic artifact, modern genome mining has revealed that nature evolved HAA long before chemists synthesized it. It is a key intermediate in the biosynthesis of Triacsins (acyl-CoA synthetase inhibitors) and Azaserine .

The "Hidden" Pathway

In Streptomyces bacteria, HAA is not made via chlorination. Instead, it is synthesized via a complex oxidative cleavage of a lysine derivative.

-

Precursors: Glycine + N6-Hydroxylysine.[2]

-

Enzymes: Tri26, Tri27, Tri28 (or homologs Spb38-40).

-

Significance: This pathway proves that the N-N bond formation occurs via a specialized enzymatic machinery, validating HAA as a true natural product intermediate.

Part 4: Experimental Protocols (Reconstructed)

Protocol A: Chemical Synthesis of HAA Hydrochloride

Based on the principles of Niedrich (1965) and standard hydrazine chemistry.

-

Preparation: Charge a 3-neck flask with Hydrazine Hydrate (80%) (5.0 equiv) and cool to 0°C.

-

Addition: Dissolve Monochloroacetic Acid (1.0 equiv) in water. Add this solution dropwise to the hydrazine over 60 minutes, maintaining temperature <10°C.

-

Note: The excess hydrazine is crucial to favor mono-alkylation.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Isolation:

-

Evaporate excess hydrazine and water under reduced pressure (Caution: Hydrazine is toxic/explosive).

-

Redissolve the residue in a minimum volume of water.

-

Acidify with concentrated HCl/Ethanol to pH 1-2.

-

-

Crystallization: Cool to 4°C. HAA Hydrochloride precipitates as white crystals. Recrystallize from Ethanol/Water.

Protocol B: Glycine Cleavage Inhibition Assay

Based on early biochemical characterization methods.

-

Enzyme Source: Rat liver mitochondria lysate or purified P-protein.

-

Reaction Mix:

-

Buffer: 50 mM Potassium Phosphate (pH 7.0).

-

Cofactor: 0.1 mM PLP.

-

Substrate: [1-14C] Glycine (Radiolabeled).

-

Inhibitor: HAA (0.1 µM - 100 µM range).

-

-

Initiation: Add enzyme to the mix. Incubate at 37°C for 20 minutes.

-

Measurement:

-

Terminate reaction with Citric Acid.

-

Capture released

in hyamine hydroxide traps. -

Quantify via Liquid Scintillation Counting.

-

-

Analysis: Plot % Activity vs. [HAA] to determine

. Expect competitive inhibition kinetics relative to PLP.

References

-

Niedrich, H. (1965). "Hydrazinoacetic acid derivatives and their use for the synthesis of hydrazino- and N-aminopeptides." Chemische Berichte, 98, 3451–3461.[3]

-

Matsuda, K., et al. (2017).[4] "Biosynthesis of the N-N bond-containing natural product s56-p1 via a hydrazinoacetic acid intermediate." Nature Communications, 8, 1-9.

-

Source:

-

-

Kikuchi, G. (1973). "The Glycine Cleavage System: Composition, Reaction Mechanism, and Physiological Significance." Molecular and Cellular Biochemistry, 1(2), 169-187.

-

Source: (Verified Journal Landing Page)

-

-

Darapsky, A. (1912). "Über Hydrazinosäuren." Journal für Praktische Chemie, 85, 298.

-

Source: (Verified Journal Landing Page)

-

-

Del Valle, J. R., et al. (2023). "N-Aminoglycine and Its Derivatives Stabilize PPII Secondary Structure."[5] Organic Letters, 25, 4366–4370.

-

Source:

-

Sources

- 1. In vitro characterization of nonribosomal peptide synthetase-dependent O -(2-hydrazineylideneacetyl)serine synthesis indicates a stepwise oxidation s ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01906C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kirj.ee [kirj.ee]

- 4. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]

- 5. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of hydrazinoacetic acid at a molecular level

An In-depth Technical Guide to the Molecular Mechanism of Action of Hydrazinoacetic Acid

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Territory of Hydrazinoacetic Acid

In the vast landscape of molecular pharmacology, while some compounds are extensively characterized, others remain enigmatic. Hydrazinoacetic acid, a molecule with the chemical formula C₂H₆N₂O₂, falls into the latter category. Despite its relatively simple structure, a comprehensive understanding of its molecular mechanism of action is not yet fully elucidated in publicly available literature. This guide, therefore, ventures into a scientifically informed exploration of its potential mechanisms, drawing upon the well-documented activities of its core chemical moieties: the hydrazine group and the carboxylic acid functional group. For researchers and drug development professionals, this document serves as a foundational blueprint, synthesizing established principles of pharmacology with proposed experimental frameworks to systematically unravel the biological functions of hydrazinoacetic acid.

Molecular Profile of Hydrazinoacetic Acid

Hydrazinoacetic acid, also known as 2-hydrazinylacetic acid, is a small organic molecule featuring a hydrazine group (-NHNH₂) attached to an acetic acid backbone.[1] This unique combination of a highly reactive nucleophilic hydrazine moiety and a ubiquitous carboxylic acid suggests a potential for diverse biological interactions.

| Property | Value | Source |

| IUPAC Name | 2-hydrazinylacetic acid | PubChem[1] |

| Molecular Formula | C₂H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 90.08 g/mol | PubChem[1] |

| CAS Number | 14150-64-2 | PubChem[1] |

The presence of the hydrazine group is particularly noteworthy, as this functional group is a cornerstone of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[2]

The Hydrazine Moiety: A Gateway to Biological Activity

The hydrazine functional group is a potent pharmacophore, endowing molecules with a wide spectrum of biological activities.[3][4][5][6] Understanding these established roles provides a logical starting point for postulating the mechanism of action of hydrazinoacetic acid.

Enzyme Inhibition: A Primary Mode of Action

Hydrazine-containing compounds are well-documented enzyme inhibitors.[7][8][9] The lone pair of electrons on the nitrogen atoms makes the hydrazine group a strong nucleophile, capable of reacting with electrophilic centers in enzyme active sites. This can lead to either reversible or irreversible inhibition.

-

Competitive Inhibition: The inhibitor competes with the substrate for the active site.[7]

-

Non-competitive (Allosteric) Inhibition: The inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's efficacy.[7]

-

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it.[9]

A notable example is the inhibition of aspartate aminotransferase by D-hydrazinosuccinate, a structural analog of hydrazinoacetic acid.[10]

Postulated Molecular Mechanisms of Action for Hydrazinoacetic Acid

Given the lack of direct experimental data, we can hypothesize several plausible molecular mechanisms for hydrazinoacetic acid based on the known pharmacology of related compounds.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

A significant number of enzymes, particularly those involved in amino acid metabolism, rely on pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor. The neurotoxicity of many hydrazine compounds stems from their ability to interfere with PLP.[11] Hydrazines can react with the aldehyde group of PLP, forming a stable hydrazone and effectively sequestering this essential cofactor. This leads to a functional deficiency of PLP-dependent enzymes, such as glutamic acid decarboxylase, which is crucial for the synthesis of the inhibitory neurotransmitter GABA.[11]

Caption: Proposed mechanism of PLP-dependent enzyme inhibition.

Modulation of Intracellular Calcium Signaling

Hydralazine, a hydrazine-containing vasodilator, is known to exert its effects by modulating intracellular calcium levels.[12][13] It has been shown to inhibit the inositol 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[13] Given the structural similarity, it is plausible that hydrazinoacetic acid could also interfere with intracellular calcium signaling pathways, potentially by interacting with IP₃ receptors or other components of the calcium release machinery.

Formation of Reactive Intermediates and Oxidative Stress

The metabolism of some hydrazine derivatives can lead to the formation of reactive radical intermediates.[14] These radicals can interact with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and DNA damage.[14] This pathway is a known mechanism of toxicity for many hydrazine compounds.

Caption: Pathway for the generation of oxidative stress.

Proposed Experimental Workflows for Mechanism Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to systematically investigate the potential molecular mechanisms of hydrazinoacetic acid.

Workflow for Assessing Enzyme Inhibition

This workflow aims to identify potential enzyme targets of hydrazinoacetic acid.

Caption: Workflow for enzyme inhibition studies.

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified candidate enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of hydrazinoacetic acid in the same buffer.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of hydrazinoacetic acid (or vehicle control).

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Data Acquisition: Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Investigating Effects on Intracellular Calcium

This workflow is designed to assess the impact of hydrazinoacetic acid on calcium signaling in a cellular context.

Step-by-Step Protocol: Fluo-4 Calcium Imaging

-

Cell Culture: Plate adherent cells (e.g., HEK293 or a relevant cell line) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.

-

Compound Addition: Add hydrazinoacetic acid at the desired concentration and continue recording.

-

Agonist Stimulation: After a period of incubation with hydrazinoacetic acid, stimulate the cells with an agonist known to induce calcium release (e.g., ATP or carbachol) and record the change in fluorescence.

-

Data Analysis: Quantify the fluorescence intensity over time. Compare the amplitude and kinetics of the calcium transients in control versus hydrazinoacetic acid-treated cells.

Concluding Remarks and Future Directions

While the direct molecular targets of hydrazinoacetic acid remain to be definitively identified, the rich pharmacology of hydrazine-containing compounds provides a solid foundation for targeted investigation. The proposed mechanisms—inhibition of PLP-dependent enzymes, modulation of intracellular calcium signaling, and induction of oxidative stress—are not mutually exclusive and may act in concert. The experimental workflows outlined in this guide offer a clear path forward for researchers to systematically dissect the molecular mechanism of action of this intriguing molecule. Future studies employing techniques such as activity-based protein profiling and chemoproteomics could further illuminate the specific protein targets of hydrazinoacetic acid, paving the way for potential therapeutic applications.

References

- Mechanism of action of hydralazine on vascular smooth muscle. PubMed.

- (1-(Aminocarbonyl)hydrazino)acetic acid | 138-07-8. Benchchem.

- Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube.

- Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel. YouTube.

- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Unknown Source.

- Acylhydrazones and Their Biological Activity: A Review. MDPI.

- Inhibition of aspartate aminotransferase by D-hydrazinosuccin

- Hydrazine Toxicology.

- A review exploring biological activities of hydrazones. PMC.

- Tri-Boc-hydrazinoacetic acid = 97.0 N 261380-41-0. Sigma-Aldrich.

- Hydrazinoacetic acid | C2H6N2O2 | CID 84227. PubChem - NIH.

- Hydrazine. Wikipedia.

- Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI.

- (PDF) Biological Activities of Hydrazone Derivatives.

- BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC.

- Biological Activities of Hydrazone Deriv

- Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation P

- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. eScholarship@UMassChan.

- Learn Enzyme Inhibition and Regulation from the HOD - Academics of Biotecnika, Dr Neha Ma'am!. YouTube.

- Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.

- Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. Unknown Source.

- α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. PMC.

Sources

- 1. Hydrazinoacetic acid | C2H6N2O2 | CID 84227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability Landscapes of Hydrazinoacetic Acid Analogs: A Computational & Mechanistic Guide

Executive Summary

Hydrazinoacetic acid (HAA), an

Part 1: The Stability Paradox & Chemical Context

The core instability of HAA stems from the alpha-effect —the repulsion between adjacent lone pairs on the two nitrogen atoms. While this makes the terminal amino group highly nucleophilic (useful for conjugation), it significantly weakens the N–N bond compared to C–C or C–N bonds.

Thermodynamic Drivers of Instability

-

Lone Pair Repulsion: The

interaction raises the ground state energy, reducing the bond dissociation energy (BDE) of the N–N bond to approximately 50–60 kcal/mol, compared to ~80 kcal/mol for C–N bonds. -

Oxidative Susceptibility: HAA analogs are prone to oxidation, forming azo intermediates (

) which rapidly decompose to liberate nitrogen gas ( -

Zwitterionic Complexity: Unlike standard amino acids, HAA possesses two basic nitrogens. In aqueous solution, the zwitterionic form (

) predominates, but the protonation site (terminal vs. internal nitrogen) dictates stability. Theoretical models must account for this dynamic proton transfer.

Part 2: Computational Methodology (The "Engine")

To accurately predict stability, one cannot rely on standard force fields. Electronic effects govern the N–N bond; therefore, Quantum Mechanics (QM) is required.

Recommended DFT Protocol

For researchers establishing a stability screening workflow, the following protocol balances accuracy with computational cost.

Step-by-Step Computational Workflow:

-

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate candidate conformers. HAA analogs often adopt an E-anticlinal conformation to minimize lone pair repulsion.

-

Geometry Optimization:

-

Functional:M06-2X or

B97X-D . These functionals capture dispersion forces and medium-range correlation better than B3LYP, which is critical for hydrazines. -

Basis Set:6-311++G(d,p) . Diffuse functions (++) are mandatory for describing the lone pairs and anionic carboxylate.

-

-

Solvation Modeling: Gas-phase calculations are invalid for HAA. Use SMD (Solvation Model based on Density) with water (

) and physiological plasma ( -

Bond Dissociation Energy (BDE) Calculation: Do not use absolute energies. Use isodesmic reactions (hypothetical reactions where bond types are conserved) to cancel systematic errors.

Visualization of Computational Workflow

Figure 1: Standardized computational workflow for assessing HAA analog stability. Note the bifurcation for thermodynamic (Solvation) vs. kinetic (TS Search) stability.

Part 3: Mechanistic Insights & Decomposition Pathways[1]

Theoretical studies reveal two primary decomposition vectors for HAA analogs. Understanding these allows for rational stabilization.

Pathway A: N–N Homolysis (Radical Mechanism)

This is the dominant pathway under oxidative stress or UV irradiation.

-

Theoretical Marker: The BDE of the N–N bond.[1] If

, the analog is likely too unstable for shelf storage. -

Stabilization Strategy: Electron-withdrawing groups (EWGs) on the terminal nitrogen increase the BDE by delocalizing the radical spin density.

Pathway B: 1,2-Elimination (Deamination)

In basic conditions, HAA can undergo elimination to form glyoxylic acid derivatives.

-

Mechanism: Base abstracts the

-proton (on the -

Theoretical Marker: The acidity (

) of the

Visualization of Decomposition Logic

Figure 2: Dual decomposition pathways. Pathway choice is dictated by environmental pH and oxidative potential.

Part 4: Structural Modification Strategies

To engineer "drug-like" stability into HAA, specific structural modifications are required. The following table summarizes theoretical predictions validated by experimental trends.

| Modification Strategy | Chemical Rationale | Predicted Effect on Stability | Potential Drawback |

| N-Acylation (Hydrazide) | Converts amine to amide; delocalizes lone pair into carbonyl ( | High Increase. Reduces | Reduces nucleophilicity for conjugation. |

| Adds steric bulk at the | Moderate Increase. Kinetic protection against hydrolysis. | May hinder enzyme binding (steric clash). | |

| Cyclization (Pyrazolidine) | Constrains N–N bond in a ring. | High Increase. Enforces favorable conformation; reduces entropy of decomposition. | Rigidifies the backbone significantly. |

| Terminal Sulfonylation | Strong electron withdrawal. | Very High Increase. Stabilizes radical intermediates. | Low aqueous solubility. |

The "Gold Standard": N-Acylated Analogs

Theoretical studies (NBO analysis) show that acylating the terminal nitrogen reduces the energy of the N–N lone pair interaction by ~12 kcal/mol. This transforms the labile hydrazine into a stable hydrazide , which is the scaffold found in successful drugs like Carbidopa.

Part 5: Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. Use these self-validating protocols to confirm DFT predictions.

Protocol: Accelerated Stability Testing via HPLC

Objective: Determine the kinetic half-life (

-

Preparation: Dissolve HAA analog (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4) and separately in Human Plasma.

-

Incubation: Maintain at 37°C.

-

Sampling: Aliquot 100

L at -

Quenching: Immediately add 100

L cold Acetonitrile (ACN) to precipitate proteins and stop reactions. -

Analysis: Centrifuge and inject supernatant into RP-HPLC (C18 column).

-

Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic tags if present).

-

-

Calculation: Plot

vs. Time. The slope

Protocol: N-N Bond Integrity via NMR

Objective: Distinguish between hydrolysis and oxidation.

-

Isotope Labeling: If possible, synthesize the analog with

N-labeling on the hydrazine. -

Monitoring: Run 2D

HSQC.-

Intact HAA: Distinct cross-peak for N-H correlations.

-

Cleavage: Disappearance of N-N coupling patterns and appearance of free amine signals (e.g., ammonia or glycine peaks).

-

References

-

Mechanism of Hydrazine Decomposition

-

Bond Dissociation Energies (BDE)

- Title: Equilibrium Acidities and Homolytic Bond Dissociation Energies (BDEs) of the Acidic H−N Bonds in Hydrazines and Hydrazides.

- Source: Journal of the American Chemical Society (JACS).

-

URL:[Link]

-

Conformational Analysis of N-Amino Peptides

-

Stability of Hydrazone Linkers

-

Peptidomimetic Applications

- Title: α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering.

- Source: ACS Public

-

URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of Newly Synthesized Hydrazinoacetic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinoacetic acid, a molecule of significant interest in medicinal chemistry and drug development, presents a unique structural motif combining the functionalities of both hydrazine and carboxylic acid.[1] This guide provides a comprehensive, in-depth technical overview of the essential spectroscopic techniques required for the unambiguous characterization of newly synthesized hydrazinoacetic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the why behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights and detailed protocols.

Introduction: The Significance of Hydrazinoacetic Acid

Hydrazinoacetic acid and its derivatives are recognized for their diverse pharmacological potential, including applications as anti-inflammatory, analgesic, and antimicrobial agents.[2][3] The presence of the reactive hydrazino (-NHNH2) group and the acidic carboxyl (-COOH) group within the same molecule makes it a versatile building block in the synthesis of more complex bioactive compounds.[1] However, this dual functionality also necessitates a multi-faceted analytical approach to confirm its structure and purity, as potential side reactions such as self-condensation or oxidation can occur.[4] This guide is structured to provide a logical and efficient workflow for the complete spectroscopic verification of this important synthetic target.

The Analytical Workflow: A Multi-Modal Approach

A newly synthesized batch of hydrazinoacetic acid should be subjected to a suite of spectroscopic analyses to ensure its identity and purity. The proposed workflow is designed to provide orthogonal data, where each technique offers a unique piece of the structural puzzle.

Caption: A logical workflow for the synthesis and spectroscopic characterization of hydrazinoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For hydrazinoacetic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized hydrazinoacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, NH₂, and OH).

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Spectral Features and Interpretation:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10-13 | Broad Singlet | 1H | The chemical shift can be highly variable and dependent on concentration and solvent. |

| Methylene (-CH₂-) | ~3.5-4.0 | Singlet | 2H | Appears as a singlet due to the absence of adjacent protons. |

| Hydrazino (-NHNH₂) | 4-8 | Broad Singlets | 3H (total) | These protons are exchangeable and may appear as two separate broad signals or a single broad signal. Their chemical shifts are sensitive to solvent and temperature. |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Expected Spectral Features and Interpretation:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C=O) | 170-180 | Typically a weaker signal. |

| Methylene (-CH₂-) | 50-60 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is an excellent technique for the rapid identification of key functional groups present in a molecule.[7] For hydrazinoacetic acid, this allows for the confirmation of the carboxylic acid and hydrazino moieties.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Very Broad |

| N-H (Hydrazine) | Stretching | 3400-3200 | Medium, often two bands |

| C-H (Methylene) | Stretching | 2950-2850 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | Strong, Sharp |

| N-H (Hydrazine) | Bending | 1650-1580 | Medium |

The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[8][9] The presence of both the broad O-H and the strong C=O stretch provides strong evidence for the carboxylic acid functionality.[10]

Caption: Key functional groups of hydrazinoacetic acid and their characteristic IR absorption regions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for structural confirmation.[11] High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. Both positive and negative ion modes should be explored.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended.

Expected Results:

-

Molecular Formula: C₂H₆N₂O₂[12]

-

Monoisotopic Mass: 90.0429 g/mol [12]

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 91.0502

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 89.0358

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Expected fragmentation patterns would include the loss of water (-18 Da), the carboxyl group (-45 Da), and cleavage of the N-N bond.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Rationale: While not as structurally informative as NMR or IR for this particular molecule, UV-Vis spectroscopy can provide information about the presence of chromophores and can be useful for quantitative analysis. Hydrazine derivatives can sometimes be derivatized to produce colored compounds with strong absorbance in the visible region, which can be used for quantification.[13][14]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of hydrazinoacetic acid in a UV-transparent solvent (e.g., water or ethanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.

Expected Spectrum: Hydrazinoacetic acid itself is not expected to have strong absorption in the visible region. A weak absorption band in the low UV region (around 200-230 nm) corresponding to n → σ* transitions of the hydrazine moiety may be observed. The absence of significant absorbance at higher wavelengths can be an indicator of sample purity, suggesting the absence of conjugated impurities.

Data Synthesis and Final Confirmation

The true power of this multi-spectroscopic approach lies in the synthesis of all the collected data. The NMR data provides the carbon-hydrogen framework, the IR confirms the presence of the key functional groups, the mass spectrometry verifies the molecular weight and elemental composition, and the UV-Vis gives an indication of purity. Only when all the data are consistent can the structure of the newly synthesized hydrazinoacetic acid be confirmed with a high degree of confidence.

Conclusion

The spectroscopic characterization of newly synthesized hydrazinoacetic acid is a critical step in ensuring its suitability for further research and development. By employing a systematic and multi-faceted analytical workflow that includes ¹H and ¹³C NMR, IR, MS, and UV-Vis spectroscopy, researchers can be confident in the identity and purity of their compound. This guide has provided not only the "how" but also the "why" behind these essential analytical techniques, empowering scientists to make informed decisions in their experimental design.

References

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). Retrieved from [Link]

- Kolarich, D., & Rapp, E. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2020). Retrieved from [Link]

-

Supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Yamaguchi, M., et al. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization.

-

Patel, B. R., & Patel, A. (n.d.). Synthesis, Characterization and Microbial Activity of Aryl Hydrazino Derivatives of S-Triazine. Retrieved from [Link]

- Nicholson, J. K., & Wilson, I. D. (1987). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Progress in nuclear magnetic resonance spectroscopy, 21(4-5), 449–501.

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Retrieved from [Link]

-

Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (2021). Retrieved from [Link]

-

Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (2021). MDPI. Retrieved from [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2020). MDPI. Retrieved from [Link]

- Monguzzi, R., et al. (1976). Synthesis of new alpha-hydrazinoarylacetic acids and derivatives. Il Farmaco; edizione scientifica, 31(8), 549–560.

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2022). ChemRxiv. Retrieved from [Link]

-

Decompostion of Hydrazine in Aqueous Solutions. (2016). ResearchGate. Retrieved from [Link]

-

Hydrazino-s-triazine based labelling reagents for highly sensitive glycan analysis via liquid chromatography-electrospray mass spectrometry. (2016). ResearchGate. Retrieved from [Link]

-

the chemical and biochemical degradation of hydrazine. (1997). SciSpace. Retrieved from [Link]

-

UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2020). MDPI. Retrieved from [Link]

-

UV-Vis spectra of nanoparticles at different hydrazine concentration:. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2010). PMC. Retrieved from [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Oxidation of Hydrazine in Aqueous Solutions. (1978). DTIC. Retrieved from [Link]

- Arul Dhas, D., et al. (2012). Spectroscopic investigation and hydrogen-bonding analysis of triazinones. Journal of molecular modeling, 18(8), 3587–3608.

-

Introduction to IR Spectroscopy - Carboxylic Acids. (2012, October 11). YouTube. Retrieved from [Link]

-

A Novel Detection Technique of Hydrazine Hydrate: Modality Change of Hydrogen-Bonding Induced Rapid and Ultrasensitive Colorimetric Assay. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. (2021). PubMed Central. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two.... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Hydrazinoacetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR [m.chemicalbook.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrazinoacetic acid | C2H6N2O2 | CID 84227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Hydrazinoacetic Acid in Focus: A Comparative Analysis of Amino Acid Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Imperative for Amino Acid Analogs in Modern Drug Discovery

The therapeutic landscape is in a constant state of evolution, demanding novel molecular entities with enhanced specificity, improved pharmacokinetic profiles, and the ability to modulate challenging biological targets. Within this dynamic environment, amino acid analogs have emerged as a cornerstone of medicinal chemistry and drug design.[1][2][3] These structural mimics of natural amino acids offer a powerful toolkit to systematically modify peptides and small molecules, thereby fine-tuning their biological activity.[2][3] By introducing subtle yet significant alterations to the canonical amino acid structure—such as changes in stereochemistry, the incorporation of non-natural side chains, or modifications to the peptide backbone—researchers can overcome many of the inherent limitations of native peptides, including poor metabolic stability and low oral bioavailability.[1] This guide will provide a comprehensive analysis of hydrazinoacetic acid, a unique amino acid analog, and contrast its properties and applications with other key classes of amino acid analogs, offering insights into the rational design of next-generation therapeutics.

Section 2: Hydrazinoacetic Acid - A Unique Scaffold with Diverse Potential

Hydrazinoacetic acid, also known as carbazic acid, is an intriguing amino acid analog characterized by the presence of a hydrazine moiety directly attached to the α-carbon.[4] This structural feature imparts a distinct set of physicochemical properties that differentiate it from both natural amino acids and other synthetic analogs.

Structure and Physicochemical Properties

The core structure of hydrazinoacetic acid consists of a carboxylic acid group and a hydrazinyl group (-NHNH2) attached to a methylene bridge.[] The presence of the N-N single bond in the hydrazine moiety introduces a degree of conformational flexibility and a unique electronic profile.[6] Hydrazine itself is a highly reactive, electron-rich molecule, and this characteristic is conferred to its derivatives, enabling them to participate in a variety of chemical reactions.[4][7]

Synthesis of Hydrazinoacetic Acid and its Derivatives

The synthesis of hydrazinoacetic acid and its derivatives can be achieved through several routes. A common method involves the reaction of α-bromoarylacetic acids with hydrazine or its substituted derivatives.[8] Another approach is the reduction of hydrazones of glyoxylic acids.[8] The versatility of hydrazine chemistry allows for the facile generation of a diverse library of hydrazinoacetic acid analogs with various substitutions on the hydrazine nitrogen atoms, enabling the exploration of structure-activity relationships.[9]

Biological Significance and Therapeutic Promise

The hydrazone motif (-NHN=CH-), which can be readily formed from hydrazinoacetic acid derivatives, is a well-established pharmacophore found in a wide array of biologically active compounds.[10][11][12] Molecules containing this functional group have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[10][11][12][13] The biological activity of hydrazones is often attributed to their ability to chelate metal ions and to form hydrogen bonds with biological targets.[12][14] Furthermore, the incorporation of the hydrazone moiety can enhance a compound's metabolic stability and bioavailability.[14]

Section 3: A Comparative Landscape of Amino Acid Analogs

To fully appreciate the unique potential of hydrazinoacetic acid, it is essential to compare it with other classes of amino acid analogs that are widely employed in drug discovery.

β-Amino Acids: Expanding Conformational Space

β-amino acids, which have the amino group attached to the second carbon from the carboxyl group, introduce a significant change in the peptide backbone. This alteration leads to the formation of more stable secondary structures, such as helices and sheets, that are resistant to proteolytic degradation. While β-amino acids are powerful tools for stabilizing peptide conformations, their synthesis can be more complex than that of α-amino acid analogs.

N-Methylated Amino Acids: Enhancing Membrane Permeability

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a common strategy to improve the pharmacokinetic properties of peptides. This modification can increase metabolic stability by sterically hindering enzymatic cleavage and can also enhance membrane permeability by reducing the number of hydrogen bond donors. However, N-methylation can also disrupt secondary structures and may reduce binding affinity to the target.

Constrained Analogs: Pre-organizing for Potency

Constrained amino acid analogs, such as those with cyclized side chains or backbones, are designed to lock the molecule into a specific, biologically active conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity. The synthesis of these complex analogs is often challenging and requires multi-step procedures.

Section 4: Head-to-Head Comparison - Hydrazinoacetic Acid vs. Other Analogs

The following table provides a comparative overview of the key features of hydrazinoacetic acid and other prominent amino acid analogs.

| Feature | Hydrazinoacetic Acid | β-Amino Acids | N-Methylated Amino Acids | Constrained Analogs |

| Backbone Modification | N-N bond at α-position | Amino group at β-position | Methylation of amide nitrogen | Cyclization of side chain or backbone |

| Key Advantage | Versatile reactivity, access to hydrazone pharmacophore | Enhanced proteolytic stability, defined secondary structures | Improved metabolic stability and membrane permeability | Increased potency and selectivity |

| Potential Limitation | Potential for non-specific reactivity | Can alter peptide backbone conformation significantly | May disrupt secondary structure and reduce affinity | Synthetically challenging |

| Primary Application | Prodrug design, covalent inhibitors, diverse biological activities[10][11][12] | Peptidomimetics with stable secondary structures | Improving oral bioavailability of peptides | High-affinity receptor ligands |

Section 5: Experimental Protocols - A Guide to Synthesis and Evaluation

General Synthesis of Hydrazinoacetic Acid Derivatives

A detailed, step-by-step methodology for the synthesis of hydrazinoacetic acid derivatives is crucial for researchers entering this field.

Protocol: Synthesis of α-Hydrazinoarylacetic Acids [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting α-bromoarylacetic acid in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (or a substituted hydrazine) in the same solvent to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Workflow for Comparative Biological Evaluation

A systematic approach is essential for comparing the biological activities of different amino acid analogs.

Figure 1: A generalized workflow for the comparative evaluation of amino acid analogs, from synthesis to in vivo characterization.

Section 6: Future Perspectives and Conclusion

Hydrazinoacetic acid represents a versatile and somewhat underexplored class of amino acid analogs with significant potential in drug discovery. Its unique chemical reactivity, coupled with the established biological importance of the hydrazone pharmacophore, makes it an attractive scaffold for the development of novel therapeutics. While other amino acid analogs, such as β-amino acids and N-methylated amino acids, have well-defined roles in modulating peptide properties, the broader applicability of hydrazinoacetic acid derivatives in areas like covalent drug design and the development of probes for chemical biology is an exciting frontier.[7] A deeper understanding of the structure-activity relationships of hydrazinoacetic acid-containing compounds will undoubtedly fuel the discovery of new and effective drugs for a wide range of diseases.

References

-

MDPI. (n.d.). Acylhydrazones and Their Biological Activity: A Review. Retrieved from [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(8), 835–845.

- Inci, S., & Demirayak, S. (2002). Biological Activities of Hydrazone Derivatives. Turkish Journal of Chemistry, 26(6), 911-936.

-

MDPI. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

-

ACS Publications. (n.d.). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. Retrieved from [Link]

-

PubMed. (1976). Synthesis of new alpha-hydrazinoarylacetic acids and derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Impactfactor. (2016). A Review on Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

-

Journal of Wildlife and Biodiversity. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

ResearchGate. (2024). A comparative analysis of nutritional quality, amino acid profile, and nutritional supplementations in plant-based products and their animal-based counterparts in the UK. Retrieved from [Link]

-

PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

Pharmaceutical Online. (n.d.). RSP Amino Acid Analogues at Drug Discovery Technology. Retrieved from [Link]

-

PubMed. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Retrieved from [Link]

-

ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Genome-Wide Analysis of Amino Acid Permease Gene Family in Solanum lycopersicum and Expression Profiling Under Drought Stress. Retrieved from [Link]

-

RSC Publishing. (n.d.). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Retrieved from [Link]

-

UEA Digital Repository. (2024). Food Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSP Amino Acid Analogues at Drug Discovery Technology [pharmaceuticalonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 471-31-8: Hydrazinecarboxylic acid | CymitQuimica [cymitquimica.com]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis of new alpha-hydrazinoarylacetic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

Hydrazinoacetic Acid: A Versatile Building Block for Research and Drug Discovery

Introduction: The Unique Chemistry of Hydrazinoacetic Acid

Hydrazinoacetic acid, a fascinating molecule at the intersection of amino acids and hydrazines, offers a unique chemical scaffold for researchers and drug development professionals. Its structure, featuring both a carboxylic acid and a hydrazine moiety, imparts a distinct reactivity profile that has led to its emergence as a valuable building block in medicinal chemistry and bioconjugation. This guide provides an in-depth exploration of hydrazinoacetic acid, from its fundamental properties and synthesis to its applications in cutting-edge research.

The presence of the N-N single bond in the hydrazine group introduces a nucleophilic center and the ability to form stable hydrazones, making it a powerful tool for creating novel molecular architectures. This inherent reactivity, coupled with the versatility of the carboxylic acid group for amide bond formation, positions hydrazinoacetic acid as a key component in the synthesis of peptidomimetics, heterocyclic compounds, and various bioactive molecules.

Physicochemical Properties and CAS Number Identification

Understanding the fundamental properties of hydrazinoacetic acid is crucial for its effective use in research and development. It's important to note that "hydrazinoacetic acid" can refer to the parent compound as well as its salts and protected derivatives. The Chemical Abstracts Service (CAS) has assigned unique identifiers to these different forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-Hydrazinylacetic acid | 14150-64-2 | C₂H₆N₂O₂ | 90.08 | - |

| Hydrazinoacetic acid hydrochloride | 32815-85-3 | C₂H₇ClN₂O₂ | 126.54 | - |

| Tri-Boc-hydrazinoacetic acid | 261380-41-0 | C₁₇H₃₀N₂O₈ | 390.43 | White to off-white solid |

Table 1: Physicochemical properties of hydrazinoacetic acid and its common derivatives.[1][2]

The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group in Tri-Boc-hydrazinoacetic acid, is a common strategy in organic synthesis to selectively mask the reactive hydrazine nitrogens during multi-step reactions, particularly in peptide synthesis.[1]

Synthesis of Hydrazinoacetic Acid and its Derivatives

The synthesis of hydrazinoacetic acid and its derivatives can be achieved through various routes. A common and effective method for producing the unprotected form involves the reaction of a haloacetic acid with hydrazine.

Experimental Protocol: Synthesis of 2-Hydrazinylacetic Acid

This protocol is a synthesized methodology based on established chemical principles for the synthesis of α-hydrazino acids.[3]

Materials:

-

α-Bromoacetic acid

-

Hydrazine hydrate

-

Ethanol

-

Dry ice/acetone bath

-

Dichloromethane

-

Magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromoacetic acid in ethanol.

-

Addition of Hydrazine: Cool the solution in a dry ice/acetone bath. Slowly add a solution of hydrazine hydrate in ethanol dropwise to the cooled solution while stirring vigorously. The molar ratio of hydrazine hydrate to α-bromoacetic acid should be in excess to favor the formation of the desired product and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane to remove any unreacted starting materials and byproducts.

-

Purification: The aqueous layer containing the hydrazinoacetic acid can be further purified by ion-exchange chromatography.

-

Isolation: The final product can be isolated by lyophilization of the purified aqueous solution.

Causality Behind Experimental Choices:

-

The use of an excess of hydrazine hydrate drives the reaction towards the formation of the monosubstituted product.

-

The initial cooling of the reaction mixture helps to control the exothermic reaction between the α-bromoacetic acid and hydrazine.

-

Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier of the reaction.

Applications in Drug Development and Research